2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(D-Xylo-tetrahydroxybutyl)-4-®-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(D-Xylo-tetrahydroxybutyl)-4-®-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a suitable thiazolidine precursor with a xylo-tetrahydroxybutyl derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(D-Xylo-tetrahydroxybutyl)-4-®-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thiazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce more saturated thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(D-Xylo-tetrahydroxybutyl)-4-®-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s multiple hydroxyl groups and thiazolidine ring structure allow it to form hydrogen bonds and other interactions, influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(D-Xylo-tetrahydroxybutyl)-4-(S)-1,3-thiazolidine-4-carboxylic acid: A stereoisomer with similar properties but different spatial arrangement.
2-(D-Xylo-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the ® configuration, leading to different reactivity and properties.
4-®-1,3-thiazolidine-4-carboxylic acid: A simpler compound without the xylo-tetrahydroxybutyl group.
Uniqueness
2-(D-Xylo-tetrahydroxybutyl)-4-®-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO6S |
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Molecular Weight |
253.28 g/mol |
IUPAC Name |
(4R)-2-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5-,6+,7?/m0/s1 |
InChI Key |
AGZXTDUDXXPCMJ-GKYMIPFJSA-N |
Isomeric SMILES |
C1[C@H](NC(S1)[C@@H]([C@H]([C@@H](CO)O)O)O)C(=O)O |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |
Origin of Product |
United States |
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